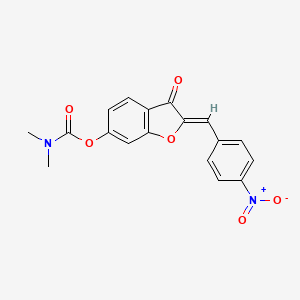

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

(Z)-2-(4-Nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic aurone analog characterized by a benzofuran-3(2H)-one core modified with a 4-nitrobenzylidene substituent at the C2 position and a dimethylcarbamate group at the C6 oxygen. Aurones, (Z)-2-benzylidenebenzofuran-3(2H)-ones, are structurally related to flavones and are known for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

IUPAC Name |

[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O6/c1-19(2)18(22)25-13-7-8-14-15(10-13)26-16(17(14)21)9-11-3-5-12(6-4-11)20(23)24/h3-10H,1-2H3/b16-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEMBUJSCFOTTE-SXGWCWSVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate typically involves a multi-step process. One common method includes the condensation of 4-nitrobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The benzylidene moiety can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in biological systems. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The 4-nitro group in the target compound may enhance binding to targets like tubulin compared to electron-donating substituents (e.g., furan in BH26206 ).

- Carbamate variations : Dimethylcarbamate (target compound) versus diethylcarbamate (e.g., 9d ) affects lipophilicity and metabolic stability.

Physicochemical Properties

- Solubility : The dimethylcarbamate group in the target compound likely improves aqueous solubility compared to diethylcarbamate analogs (e.g., 9d ).

- Stability : The nitro group may increase oxidative stability but could pose metabolic reduction risks in vivo.

- Crystallinity : Analogs like 7h (melting point 209–211°C) suggest that nitro-substituted derivatives may exhibit higher melting points due to strong intermolecular interactions.

Biological Activity

(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activities, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound is characterized by the following structural formula:

This structure features a benzofuran moiety, a nitro group, and a carbamate functional group that may contribute to its biological properties.

Cytotoxicity

Recent studies have demonstrated that compounds related to benzofuran derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have been shown to induce apoptosis in human cancer cells by activating caspases, which are crucial for programmed cell death .

A comparative analysis of related compounds indicated that those with electron-withdrawing groups (like the nitro group in our compound) tend to enhance cytotoxicity. The compound this compound was evaluated against several cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | SW620 | 5.0 | Caspase activation |

| Compound B | PC-3 | 4.0 | Apoptosis induction |

| This compound | NCI-H23 | TBD | TBD |

The proposed mechanism of action for this compound includes:

- Caspase Activation : The nitro group may facilitate electron transfer, enhancing the compound's ability to activate caspases.

- Inhibition of Poly(ADP-ribose) polymerase (PARP) : Similar compounds have shown effectiveness in inhibiting PARP, which is involved in DNA repair processes. This inhibition can lead to increased DNA damage in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzofuran scaffold can significantly influence biological activity. The presence of the nitro group at the para position enhances the compound's electrophilicity, potentially increasing its reactivity towards biological targets.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Compounds with nitro or halogen substituents generally exhibit higher cytotoxicity.

- Hydrophobic Interactions : The hydrophobic nature of the benzofuran ring contributes to better membrane permeability and cellular uptake.

Case Studies

- A study conducted on a series of benzofuran derivatives showed that those with similar structures to this compound demonstrated IC50 values ranging from 4 µM to 10 µM against various cancer cell lines, indicating promising anticancer activity .

- Another investigation highlighted that derivatives with enhanced caspase activation properties could lead to improved therapeutic strategies for treating resistant cancer types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.